molecular formula C10H7N3O3 B8736476 5-(4-Nitrophenyl)pyrazin-2(1H)-one CAS No. 89541-65-1

5-(4-Nitrophenyl)pyrazin-2(1H)-one

Cat. No. B8736476
M. Wt: 217.18 g/mol
InChI Key: KZJUKOSIQRRAMX-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

5-(4-Nitrophenyl)-2(1H)-pyrazinone (0.1 g) was warmed with water (2.5 ml) and 1N sodium hydroxide solution (0.46 ml) to about 70° C. To this solution was added 10% Palladium on charcoal (0.01 g), and subsequently hydrazine hydrate (0.1 ml). The well-stirred mixture was heated for 2 minutes, stirred for a further 2 minutes and filtered whilst hot. The filtrate was taken to pH6 with dilute hydrochloric acid, whereupon the solid was collected by filtration, washed with water and dried to give 5-(4-aminophenyl)-2(1H)-pyrazinone (0.07 g).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[CH:12][C:13](=[O:16])[NH:14][CH:15]=2)=[CH:6][CH:5]=1)([O-])=O.[OH-].[Na+].O.NN>[Pd].O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[N:11]=[CH:12][C:13](=[O:16])[NH:14][CH:15]=2)=[CH:8][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=CC(NC1)=O
Name
Quantity
0.46 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0.01 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for a further 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The well-stirred mixture was heated for 2 minutes
Duration
2 min
FILTRATION
Type
FILTRATION
Details
filtered whilst hot
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1N=CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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